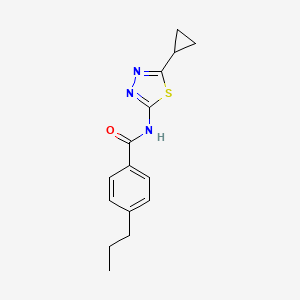![molecular formula C11H14ClN3O2S B4267073 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267073.png)
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Overview
Description
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide, also known as CPTH, is a small molecule inhibitor used in scientific research to inhibit histone acetyltransferase (HAT) activity. This molecule has been found to have potential in the treatment of various diseases such as cancer and inflammatory disorders.
Mechanism of Action
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide inhibits HAT activity by binding to the catalytic site of the enzyme and blocking the acetyl group transfer to histone substrates. This inhibition leads to the suppression of gene expression, which can affect various cellular processes. This compound has been found to be selective towards certain types of HAT enzymes and does not affect other histone-modifying enzymes such as histone deacetylases (HDACs).
Biochemical and Physiological Effects:
The inhibition of HAT activity by this compound has been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. The inhibition of HAT activity by this compound has also been shown to reduce the production of pro-inflammatory cytokines in macrophages, which may have potential in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to be a potent and selective inhibitor of HAT activity, which makes it a valuable tool for investigating the role of HAT activity in various diseases. However, this compound has some limitations in lab experiments. This compound can be toxic to cells at high concentrations, which may affect the interpretation of the results. Additionally, this compound has poor solubility in aqueous solutions, which can affect its bioavailability.
Future Directions
There are several future directions for the research of 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide. One direction is to investigate the potential of this compound in combination with other drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of HAT activity based on the structure of this compound. Additionally, the role of HAT activity in various cellular processes such as metabolism and immune response can be investigated using this compound as a tool.
Scientific Research Applications
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to be a potent inhibitor of HAT activity, which is involved in the regulation of gene expression through histone acetylation. The inhibition of HAT activity by this compound has been shown to affect the expression of various genes, including those involved in cell proliferation, differentiation, and apoptosis. This compound has been used in various scientific research studies to investigate the role of HAT activity in various diseases such as cancer, inflammatory disorders, and neurological disorders.
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)propanoylamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-7(10(16)14-15-11(18)13-2)17-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRHIGAVODAABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-2-[(4-propylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4266994.png)
![propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4267003.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4267012.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-propylbenzamide](/img/structure/B4267023.png)
![N-(2,5-dichlorophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267030.png)
![5-[2-(2-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267044.png)
![3-[4-oxo-9-(2-thienyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl benzoate](/img/structure/B4267045.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267049.png)
![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267055.png)
![2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267061.png)

![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4267100.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4267102.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267106.png)